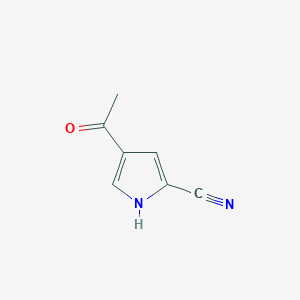
Acetamide, N-(1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1-naphthalenylmethyl)-, also known as 1-Naphthylmethylacetamide, is a chemical compound that belongs to the class of organic compounds known as naphthylmethylamines. It is a white crystalline solid that is soluble in water, ethanol, and acetone. Acetamide, N-(1-naphthalenylmethyl)- has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(1-naphthalenylmethyl)- is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This suggests that Acetamide, N-(1-naphthalenylmethyl)- may have potential as a treatment for neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(1-naphthalenylmethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-(1-naphthalenylmethyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, it has been shown to have low toxicity, which makes it safe to use in lab experiments. However, one limitation of Acetamide, N-(1-naphthalenylmethyl)- is that it may not be suitable for use in certain types of experiments due to its specific properties.
Direcciones Futuras
There are several future directions for research on Acetamide, N-(1-naphthalenylmethyl)-. One potential area of research is the development of new drugs based on Acetamide, N-(1-naphthalenylmethyl)-. Another potential area of research is the study of its mechanism of action, which may help researchers better understand its potential applications. Additionally, further research is needed to explore the full range of biochemical and physiological effects of Acetamide, N-(1-naphthalenylmethyl)-.
Métodos De Síntesis
Acetamide, N-(1-naphthalenylmethyl)- can be synthesized through a multi-step process. The synthesis starts with the reaction of 1-naphthaldehyde with methylamine to form N-(1-naphthalenylmethyl)methylamine. This intermediate is then reacted with acetyl chloride to form Acetamide, N-(1-naphthalenylmethyl)-.
Aplicaciones Científicas De Investigación
Acetamide, N-(1-naphthalenylmethyl)- has been used in scientific research for various applications. One of the main areas of research has been in the development of new drugs. Acetamide, N-(1-naphthalenylmethyl)- has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
19351-91-8 |
|---|---|
Nombre del producto |
Acetamide, N-(1-naphthalenylmethyl)- |
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C13H13NO/c1-10(15)14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,14,15) |
Clave InChI |
SSOWOQCKTBJMET-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(=O)NCC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
19351-91-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)



![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)

